Ergoline-8-propanamide, alpha-cyano-6-(2,2-dimethylpropyl)-, (8-beta)-
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Overview
Description
Ergoline-8-propanamide, alpha-cyano-6-(2,2-dimethylpropyl)-, (8-beta)-: is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry. This particular compound contains a unique structure with multiple rings and functional groups, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ergoline-8-propanamide, alpha-cyano-6-(2,2-dimethylpropyl)-, (8-beta)- involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Ergoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the alpha-cyano and 2,2-dimethylpropyl groups through nucleophilic substitution or addition reactions.
Amidation: Formation of the propanamide group through reaction with appropriate amines under dehydrating conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and carbon atoms within the ergoline core.
Reduction: Reduction reactions may target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, Ergoline-8-propanamide, alpha-cyano-6-(2,2-dimethylpropyl)-, (8-beta)- is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: Medically, ergoline derivatives are known for their therapeutic properties, including vasodilation, anti-migraine effects, and potential anti-cancer activities. This compound may be investigated for similar pharmacological effects .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Ergoline-8-propanamide, alpha-cyano-6-(2,2-dimethylpropyl)-, (8-beta)- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ergoline: The parent compound, known for its diverse pharmacological properties.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness: Ergoline-8-propanamide, alpha-cyano-6-(2,2-dimethylpropyl)-, (8-beta)- is unique due to its specific functional groups and structural configuration. These features may confer distinct pharmacological and chemical properties, making it a valuable compound for research and development .
Properties
CAS No. |
88133-28-2 |
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Molecular Formula |
C23H30N4O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[(6aR,9S)-7-(2,2-dimethylpropyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C23H30N4O/c1-23(2,3)13-27-12-14(7-15(10-24)22(25)28)8-18-17-5-4-6-19-21(17)16(11-26-19)9-20(18)27/h4-6,11,14-15,18,20,26H,7-9,12-13H2,1-3H3,(H2,25,28)/t14-,15?,18?,20-/m1/s1 |
InChI Key |
XOYBVYDLRYXTJY-LDTOYTENSA-N |
Isomeric SMILES |
CC(C)(C)CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
Canonical SMILES |
CC(C)(C)CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N |
Origin of Product |
United States |
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